(S)-N-[2-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide (S)-N-[2-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13471564
InChI: InChI=1S/C14H27N3O2/c1-9(2)13(15)14(19)16-11-7-5-6-8-12(11)17(4)10(3)18/h9,11-13H,5-8,15H2,1-4H3,(H,16,19)/t11?,12?,13-/m0/s1
SMILES: CC(C)C(C(=O)NC1CCCCC1N(C)C(=O)C)N
Molecular Formula: C14H27N3O2
Molecular Weight: 269.38 g/mol

(S)-N-[2-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide

CAS No.:

Cat. No.: VC13471564

Molecular Formula: C14H27N3O2

Molecular Weight: 269.38 g/mol

* For research use only. Not for human or veterinary use.

(S)-N-[2-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide -

Specification

Molecular Formula C14H27N3O2
Molecular Weight 269.38 g/mol
IUPAC Name (2S)-N-[2-[acetyl(methyl)amino]cyclohexyl]-2-amino-3-methylbutanamide
Standard InChI InChI=1S/C14H27N3O2/c1-9(2)13(15)14(19)16-11-7-5-6-8-12(11)17(4)10(3)18/h9,11-13H,5-8,15H2,1-4H3,(H,16,19)/t11?,12?,13-/m0/s1
Standard InChI Key WPTRVKASVHYJAX-BPCQOVAHSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)NC1CCCCC1N(C)C(=O)C)N
SMILES CC(C)C(C(=O)NC1CCCCC1N(C)C(=O)C)N
Canonical SMILES CC(C)C(C(=O)NC1CCCCC1N(C)C(=O)C)N

Introduction

Chemical Identity and Structural Features

Molecular Characterization

PropertyValue
IUPAC Name(2S)-2-amino-3-methyl-N-[2-[acetyl(methyl)amino]cyclohexyl]butanamide
Molecular FormulaC₁₄H₂₇N₃O₂
Molecular Weight269.38 g/mol
CAS Registry Number1354003-45-4
Chiral Centers1 (S-configuration at C2)

The compound’s structure integrates:

  • A cyclohexyl ring substituted at position 2 with an acetyl-methyl-amino group.

  • A branched aliphatic chain (2-amino-3-methylbutanamide) linked via an amide bond .

Stereochemical Considerations:
The S-configuration at the C2 amino group is critical for potential biological interactions, as enantiomeric specificity often dictates target binding.

Synthesis and Synthetic Routes

Key Synthetic Steps

The synthesis involves multi-step functionalization of cyclohexylamine precursors (Table 1) :

Table 1: Representative Synthesis Pathway

StepReaction TypeReagents/ConditionsIntermediate/Product
1AcylationAcetic anhydride, methylamineN-acetyl-N-methylcyclohexylamine
2AlkylationEthyl bromoacetate, K₂CO₃Ethyl 2-(cyclohexylamino)acetate
3Hydrolysis & CouplingHCl (aqueous), HATU, DIPEA(S)-2-amino-3-methylbutanamide intermediate
4PurificationColumn chromatography (EtOAc/hexane)Final compound (≥95% purity)

Challenges:

  • Stereocontrol: Ensuring enantiomeric purity during amide bond formation requires chiral auxiliaries or asymmetric catalysis .

  • Functional Group Compatibility: The acetyl-methyl moiety necessitates mild conditions to prevent deacetylation.

CompoundTargetActivity (IC₅₀/ED₅₀)Source
(R)-N'-benzyl 2-amino-3-methylbutanamideGABA receptors8.9 mg/kg
4-Ureido pyridazin-3(2H)-oneFABP40.11 nM
N-acetyl-N-methylcyclohexylaminePlasmodium protease260–465 nM

Research Limitations and Future Directions

Current Knowledge Gaps

  • Pharmacokinetics: Absence of data on absorption, distribution, or metabolism in model organisms.

  • Target Validation: No confirmed binding assays or crystallographic studies for this specific compound.

Proposed Studies

  • In Vitro Screening: Prioritize enzyme inhibition assays (e.g., FABP4, proteases) to identify lead applications .

  • Structural Optimization: Explore modifications at the cyclohexyl or acetyl-methyl groups to enhance potency or selectivity .

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